8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The phenyl and amino groups are introduced through subsequent reactions, such as Friedel-Crafts acylation and amination.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific details on industrial methods are often proprietary and not publicly disclosed.
Types of Reactions:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol has been extensively studied for its applications in various fields:
Mechanism of Action
The primary mechanism of action of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves the inhibition of dopamine uptake . By blocking the transport of dopamine into axon terminals, it increases the availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission . This mechanism is similar to that of other dopaminergic agents used in the treatment of depression .
Comparison with Similar Compounds
Imipramine: A tricyclic antidepressant with a different core structure but similar pharmacological effects.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Clemizole: An antihistaminic agent with a different therapeutic application but similar structural features.
Uniqueness: What sets 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol apart is its specific isoquinoline structure, which contributes to its unique pharmacological profile . Unlike tricyclic antidepressants, it primarily targets dopamine uptake rather than serotonin or norepinephrine .
Properties
CAS No. |
113527-33-6 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
8-amino-2-methyl-4-phenyl-1,3-dihydroisoquinolin-4-ol |
InChI |
InChI=1S/C16H18N2O/c1-18-10-13-14(8-5-9-15(13)17)16(19,11-18)12-6-3-2-4-7-12/h2-9,19H,10-11,17H2,1H3 |
InChI Key |
OMGDDWHXYLCKAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC=C2N)C(C1)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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